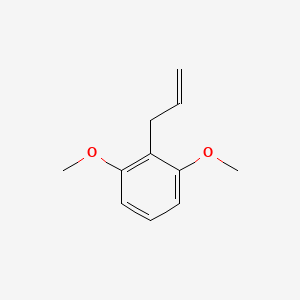

3-(2,6-Dimethoxyphenyl)-1-propene

Descripción general

Descripción

3-(2,6-Dimethoxyphenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a 2,6-dimethoxyphenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethoxyphenyl)-1-propene typically involves the reaction of 2,6-dimethoxybenzaldehyde with a suitable reagent to form the corresponding propene derivative. One common method is the Wittig reaction, where 2,6-dimethoxybenzaldehyde reacts with a phosphonium ylide to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,6-Dimethoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

Reduction: Reduction reactions can convert the double bond to a single bond, forming the corresponding alkane.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Epoxides or aldehydes.

Reduction: Alkanes.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

3-(2,6-Dimethoxyphenyl)-1-propene has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 3-(2,6-Dimethoxyphenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating the activity of specific proteins or signaling cascades.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethoxyphenol: A phenolic compound with similar methoxy substituents.

Syringol: Another phenolic compound with methoxy groups in the 2 and 6 positions.

Phenol, 2,6-dimethoxy-: A closely related compound with a similar structure.

Uniqueness

3-(2,6-Dimethoxyphenyl)-1-propene is unique due to the presence of the propene group, which imparts different chemical reactivity and potential applications compared to its phenolic counterparts

Actividad Biológica

3-(2,6-Dimethoxyphenyl)-1-propene, also known as 2-Allyl-1,3-dimethoxybenzene, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- CAS Number : 3698-35-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, demonstrating significant antioxidant properties in various assays.

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antibacterial and antifungal effects, making it a candidate for further investigation in antimicrobial therapies.

- Anti-inflammatory Properties : There is ongoing research into its potential to modulate inflammatory pathways, which could have implications for treating inflammatory diseases.

The biological effects of this compound are attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : It could potentially modulate the activity of receptors related to pain and inflammation.

Antioxidant Activity

A study highlighted the compound's capacity to scavenge DPPH radicals, a common method for assessing antioxidant potential. The IC50 values were determined to evaluate the effectiveness of the compound compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 134 |

| Ascorbic Acid | 6.1 |

This indicates that while effective, the compound is less potent than ascorbic acid.

Antimicrobial Activity

In a series of tests against various bacterial strains, this compound showed moderate antibacterial activity. The Minimum Inhibitory Concentrations (MIC) were recorded as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 250 |

| Candida albicans | Moderate |

These findings suggest that while the compound has some antimicrobial properties, further optimization may be needed to enhance its efficacy.

Study on Antioxidant and Antimicrobial Properties

A comprehensive study assessed a series of compounds similar to this compound. The findings indicated that derivatives with additional methoxy groups exhibited enhanced antioxidant activity. The study concluded that structural modifications could lead to compounds with improved biological activities.

In Vivo Studies

Preliminary in vivo studies have suggested that the compound may reduce inflammation in animal models. These studies are crucial for understanding the therapeutic potential of this compound in treating conditions like arthritis or other inflammatory disorders.

Propiedades

IUPAC Name |

1,3-dimethoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h4-5,7-8H,1,6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXWJEKXPIMZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190469 | |

| Record name | Benzene, 1,3-dimethoxy-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-35-9 | |

| Record name | 1,3-Dimethoxy-2-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dimethoxy-2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dimethoxy-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.